molecular formula C18H12ClN3O B1344955 2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline CAS No. 1142201-73-7

2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline

Cat. No. B1344955
M. Wt: 321.8 g/mol
InChI Key: LUTZXISGFRRTKI-UHFFFAOYSA-N
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Description

The compound 2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains a 1,2,4-oxadiazole ring, a five-membered heterocyclic compound containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The presence of the phenyl group and the chlorine and methyl substituents on the quinoline ring may influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related quinoline derivatives often involves the use of Vilsmeier's reagent, as seen in the synthesis of 2-(2-chloro-3-quinolyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazoles . The process typically starts with acetanilides treated with dimethylformamide and phosphorus oxychloride to obtain 2-chloro-3-quinolinecarboxaldehydes. These intermediates are then reacted with aromatic acid hydrazides to yield quinoline-3-substituted hydrazones, which upon further reaction with acetic anhydride, produce the desired oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure and spectroscopic characterization of quinoline derivatives can be determined using DFT and TD-DFT/PCM calculations, as demonstrated in the study of similar compounds . These methods allow for the analysis of the optimized molecular structure, comparison with X-ray data, and a complete analysis of the observed spectra, including FT-IR, NMR, and UV-Vis absorption and fluorescence emission spectral measurements.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including 1,3-dipolar cycloaddition, also known as click chemistry, to yield new derivatives with potential biological activities . The reactivity of these compounds can be influenced by the presence of substituents on the quinoline ring, which can affect the electronic distribution and, consequently, the reactivity towards different reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as their solubility, melting point, and stability, can be influenced by the substituents present on the quinoline core and the oxadiazole ring. The presence of electron-withdrawing or electron-donating groups can significantly alter these properties. Additionally, the introduction of a chlorine atom can increase the compound's lipophilicity, potentially affecting its pharmacokinetic properties .

Relevant Case Studies

Quinoline derivatives have been evaluated for their biological activities, including antimicrobial and antifungal properties . For instance, 2-(quinolin-4-ylthio)-1,3,4-oxadiazole derivatives have shown significant in vitro antimicrobial activity against various bacterial and fungal strains . Similarly, newer 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols have been synthesized and screened for their antimicrobial activity . These studies highlight the potential therapeutic applications of quinoline derivatives in treating infections.

Scientific Research Applications

Synthesis and Characterization

2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline and its derivatives are known for their wide spectrum of biodynamic activities, making them potent therapeutic agents. The synthesis involves condensation processes, typically with quinoline-4-carbohydrazides and various reagents like carbon disulfide and potassium hydroxide (Faldu et al., 2014).

Biological and Antimicrobial Applications

These compounds have been studied extensively for their antimicrobial properties. For instance, derivatives synthesized through 1,3-dipolar cycloaddition (click chemistry) have shown significant antifungal and antibacterial activities against various tested strains (Kategaonkar et al., 2010). Similarly, compounds with a 1,3,4-oxadiazole moiety have displayed remarkable antibacterial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against fungi like Aspergillus niger (Gupta et al., 2008).

Anticancer Potential

Apart from antimicrobial properties, these compounds have also demonstrated anticancer potential. For example, some quinoline-indole-oxadiazole hybrids have shown considerable cytotoxicity against breast adenocarcinoma cells, with certain compounds exhibiting low IC50 values and high selectivity indices (Kamath et al., 2016). Other novel derivatives containing an 8-hydroxy quinolone substituted 1,3,4-oxadiazole moiety have shown significant anticancer properties against cell lines like HeLa, Caco-2, and MCF7, with some compounds showing promising cytotoxicity comparable to known standards (Adimule et al., 2014).

Photochemical Properties

The photochemical behavior of certain 1,2,4-oxadiazoles, such as 3-styryl-5-phenyl-(5-methyl)-1,2,4-oxadiazoles, has been explored, revealing photoinduced rearrangements to quinoline systems. This process involves photolysis and subsequent ring closure reactions, highlighting interesting photochemical properties (Buscemi et al., 1990).

Safety And Hazards

As with all chemicals, safety and hazards are an important consideration. The specific safety and hazard information would depend on the exact properties of the compound, which are not available for “2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline”. However, it’s always important to handle chemicals with appropriate safety measures.


Future Directions

The future directions in the study of such compounds often involve exploring their potential biological activities and optimizing their synthesis. Given the wide range of activities exhibited by quinoline and 1,2,4-oxadiazole derivatives, “2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline” could be a promising candidate for further study.


Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis of the specific compound, more detailed information or studies would be needed.


properties

IUPAC Name

3-(2-chloro-7-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O/c1-11-7-8-13-10-14(16(19)20-15(13)9-11)17-21-18(23-22-17)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTZXISGFRRTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3=NOC(=N3)C4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline

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